
(1S,2S,5R)-tert-Butyl Edoxaban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-tert-Butyl Edoxaban: is a stereoisomer of Edoxaban, an anticoagulant drug that acts as a direct inhibitor of factor Xa.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R)-tert-Butyl Edoxaban involves multiple steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically includes:
Formation of the Core Structure: This involves the synthesis of the heterocyclic core, which is achieved through a series of condensation and cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Chromatographic techniques are employed for the separation and purification of the compound from its isomers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,2S,5R)-tert-Butyl Edoxaban can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: (1S,2S,5R)-tert-Butyl Edoxaban is used as a starting material for the synthesis of novel anticoagulant compounds.
Study of Stereoisomers: The compound is studied to understand the effects of stereochemistry on the biological activity of anticoagulants.
Biology:
Enzyme Inhibition Studies: It is used in studies to investigate the inhibition of factor Xa and other related enzymes.
Cellular Studies: The compound is employed in cellular assays to study its effects on cell signaling pathways.
Medicine:
Anticoagulant Research: this compound is studied for its potential use as an anticoagulant in the treatment of thromboembolic disorders.
Industry:
Pharmaceutical Manufacturing: The compound is used in the quality control and synthesis of Edoxaban and its derivatives.
Mechanism of Action
Mechanism: (1S,2S,5R)-tert-Butyl Edoxaban exerts its effects by directly inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. This inhibition prevents the formation of fibrin clots .
Molecular Targets and Pathways:
Factor Xa: The primary target of this compound is factor Xa.
Coagulation Pathway: The compound interferes with the coagulation pathway, reducing the formation of thrombin and subsequent clot formation.
Comparison with Similar Compounds
Edoxaban: The parent compound, which is a direct factor Xa inhibitor.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Apixaban: A factor Xa inhibitor used in the treatment of thromboembolic disorders.
Uniqueness: (1S,2S,5R)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This stereoisomer is particularly valuable in research for understanding the role of stereochemistry in drug action .
Properties
Molecular Formula |
C21H30ClN5O5 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m1/s1 |
InChI Key |
YJDLJNAWLBVIRF-SNPRPXQTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)
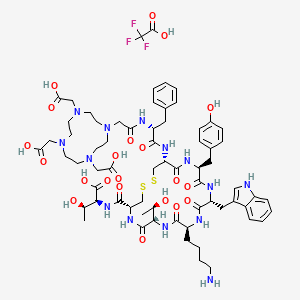

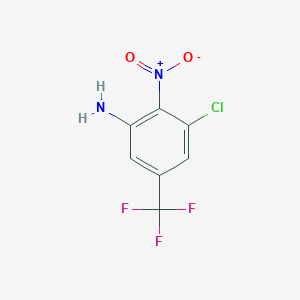
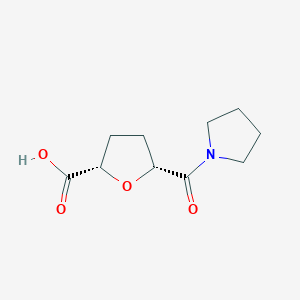
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)



![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
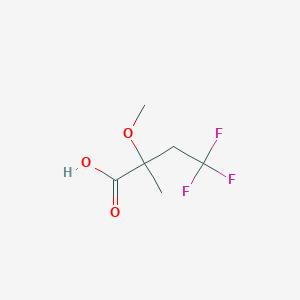
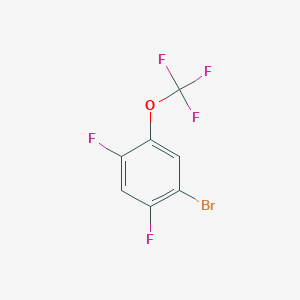
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
